Ethyl 4-(2-(naphthalen-2-yl)acetyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(2-(naphthalen-2-yl)acetyl)piperazine-1-carboxylate is an organic compound with the molecular formula C19H22N2O3 This compound features a piperazine ring substituted with an ethyl ester group and a naphthylacetyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-(naphthalen-2-yl)acetyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with naphthylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-(naphthalen-2-yl)acetyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Ethyl 4-(2-(naphthalen-2-yl)acetyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used to study the interactions of piperazine derivatives with biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-(naphthalen-2-yl)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthylacetyl moiety can facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged residues. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(2-(phenyl)acetyl)piperazine-1-carboxylate
- Ethyl 4-(2-(benzyl)acetyl)piperazine-1-carboxylate
- Ethyl 4-(2-(indol-3-yl)acetyl)piperazine-1-carboxylate
Uniqueness
Ethyl 4-(2-(naphthalen-2-yl)acetyl)piperazine-1-carboxylate is unique due to the presence of the naphthylacetyl group, which provides distinct hydrophobic and aromatic properties. This makes it particularly useful in applications where strong hydrophobic interactions are required, such as in the design of enzyme inhibitors or receptor ligands .
Properties
Molecular Formula |
C19H22N2O3 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
ethyl 4-(2-naphthalen-2-ylacetyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C19H22N2O3/c1-2-24-19(23)21-11-9-20(10-12-21)18(22)14-15-7-8-16-5-3-4-6-17(16)13-15/h3-8,13H,2,9-12,14H2,1H3 |
InChI Key |
VJGOSYCPWFOGAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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